2-(4-Methylsulfonylphenyl)nicotinic acid is a chemical compound that belongs to the class of nicotinic acids, characterized by a distinctive structure featuring an amino group at the second position and a 4-methylsulfonylphenyl group at the fifth position of the nicotinic acid framework. This compound has garnered attention for its potential applications in medicinal chemistry, particularly for anti-inflammatory and antimicrobial activities, as well as in materials science due to its unique optical properties and reactivity .
The compound can be synthesized through various methods, with the Suzuki coupling reaction being a prominent technique. This involves the reaction of 2-amino-5-bromonicotinic acid with 4-methylsulfonylphenylboronic acid in the presence of a palladium catalyst .
2-(4-Methylsulfonylphenyl)nicotinic acid is classified under the category of substituted nicotinic acids, which are derivatives of nicotinic acid (vitamin B3). Its structural uniqueness arises from the incorporation of a methylsulfonyl group, enhancing its solubility and biological activity compared to other nicotinic acid derivatives .
The synthesis of 2-(4-Methylsulfonylphenyl)nicotinic acid typically involves:
The Suzuki coupling reaction is favored for its efficiency in forming carbon-carbon bonds. The reaction conditions are optimized to maximize yield while minimizing by-products. The use of an inert atmosphere prevents oxidation and degradation of sensitive reactants.
The molecular formula of 2-(4-Methylsulfonylphenyl)nicotinic acid is CHNOS. The structure features:
2-(4-Methylsulfonylphenyl)nicotinic acid can undergo various chemical transformations:
The choice of reagents and conditions significantly affects the yield and purity of products formed during these reactions. For instance, oxidation reactions may require careful control of temperature and pH to prevent over-oxidation.
The mechanism of action for 2-(4-Methylsulfonylphenyl)nicotinic acid primarily involves its interaction with specific enzymes, notably cyclooxygenase (COX). By binding to the active site of COX enzymes, it inhibits their activity, leading to reduced production of pro-inflammatory mediators such as prostaglandins. This mechanism underlies its potential application as an anti-inflammatory agent .
2-(4-Methylsulfonylphenyl)nicotinic acid has several notable applications:
2-(4-Methylsulfonylphenyl)nicotinic acid exemplifies a strategic approach to hybrid drug design by integrating anti-inflammatory and antimicrobial pharmacophores within a single scaffold. The methylsulfonylphenyl moiety is a well-characterized structural feature in cyclooxygenase-2 (COX-2) inhibitors, enabling potent suppression of prostaglandin-mediated inflammation. Concurrently, the nicotinic acid derivative component contributes to antimicrobial activity through mechanisms involving bacterial membrane disruption or metabolic interference. This dual functionality was demonstrated in pyrimidine analogs closely related structurally, where compounds bearing methylsulfonylphenyl groups exhibited COX-2 inhibition (IC50 = 0.3–2.4 nM) alongside broad-spectrum antimicrobial effects against Gram-positive pathogens [2]. The molecular hybridization capitalizes on synergistic pathways: COX-2 inhibition reduces inflammation-induced tissue damage that often exacerbates infections, while direct antimicrobial action targets the underlying pathogens [7].
Table 1: Biological Activities of Key Hybrid Analogues | Structural Feature | COX-2 IC50 (nM) | Antimicrobial Efficacy (MIC, μg/mL) | Target Pathogens | |----------------------|-----------------------------|--------------------------------------|----------------------| | 4-Methylsulfonylphenyl | 0.3–2.4 | 2–8 | S. aureus, S. epidermidis | | Unsubstituted phenyl | >1000 | >64 | None | | 4-Fluorophenyl | 15.7 | 32 | S. aureus only |
The structural configuration of 2-(4-methylsulfonylphenyl)nicotinic acid positions it as a critical tool against two intersecting healthcare challenges: antibiotic resistance and inflammation comorbidities. Chronic inflammatory conditions (e.g., rheumatoid arthritis, diabetic ulcers) create microenvironments conducive to opportunistic infections, which are increasingly treatment-resistant due to biofilm formation or efflux pump upregulation. Hybrid agents targeting both pathways simultaneously reduce the need for polypharmacy, minimizing drug–drug interactions and resistance selection pressure. Research indicates that methylsulfonyl-containing heterocycles disrupt microbial resistance mechanisms by inhibiting efflux pumps in Pseudomonas aeruginosa and MRSA, while the nicotinic acid component enhances immune modulation through NAD+ biosynthesis pathways in macrophages [7] [2]. This dual action is particularly relevant for immunocompromised patients with comorbidities requiring integrated therapeutic strategies [4].
The molecular architecture of 2-(4-methylsulfonylphenyl)nicotinic acid merges two bioactive domains:
The conjugation angle between the pyridine and phenyl rings (~120°) optimizes spatial orientation for dual target engagement. Computational analyses confirm that electron-withdrawing sulfone groups augment the acidity of the nicotinic acid carboxyl group (predicted pKa ≈ 3.1), enhancing membrane permeability and bioavailability relative to unsubstituted analogs [5] [6].
Table 2: Molecular Descriptors of 2-(4-Methylsulfonylphenyl)nicotinic Acid | Property | Value | Significance | |--------------|-----------|------------------| | Molecular Formula | C13H11NO4S | Balanced hydrophobicity | | Molecular Weight | 277.30 g/mol | Optimal for cell penetration | | TPSA | 76.33 Ų | Moderate permeability | | LogP | 1.8 | Favorable lipophilicity | | Hydrogen Bond Acceptors | 4 | Target engagement capacity |
Bioisosteric modifications of 2-(4-methylsulfonylphenyl)nicotinic acid significantly improve target selectivity and metabolic stability:
Table 3: Impact of Bioisosteric Replacements on Drug Properties | Bioisostere | Target Activity (IC50) | Metabolic Stability (t½, min) | Selectivity Index (COX-2/COX-1) | |-----------------|---------------------------------|------------------------------------------|-------------------------------------| | Carboxylic acid | 5.2 nM | 12 | 250 | | Tetrazole | 7.1 nM | 48 | 310 | | Oxadiazole | 8.9 nM | 62 | 280 | | Sulfonamide | 1.8 nM | 36 | 780 |
Table 4: Key Compounds Mentioned | Compound Name | CAS Number | Relevant Section | |-------------------|----------------|----------------------| | 2-(4-Methylsulfonylphenyl)nicotinic acid | 1258615-81-4 | Introduction, 1.1.1, 1.2.1 | | 2-(4-Methylpiperazin-1-yl)nicotinic acid | 38029-97-9 | 1.2.2 | | 2-(4-Methyl-2-phenylpiperazin-1-yl)nicotinic acid | 61338-13-4 | 1.2.2 | | Nicotinic acid | 59-67-6 | 1.2.1 |
The strategic hybridization and bioisosteric optimization of 2-(4-methylsulfonylphenyl)nicotinic acid underscore its versatility in addressing complex disease mechanisms through polypharmacology. Continued exploration of its derivatives holds significant promise for next-generation dual-action therapeutics.
CAS No.: 11088-09-8
CAS No.: 18766-67-1
CAS No.: 13983-27-2
CAS No.:
CAS No.:
CAS No.: 114460-92-3